molecular formula C10H11NO2 B3053214 N-(3-hydroxyphenyl)cyclopropanecarboxamide CAS No. 52041-73-3

N-(3-hydroxyphenyl)cyclopropanecarboxamide

Cat. No. B3053214
CAS RN: 52041-73-3
M. Wt: 177.2 g/mol
InChI Key: BZSAIZDIEYYOBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-hydroxyphenyl)cyclopropanecarboxamide is a chemical compound with the empirical formula C10H11NO2 . It has a molecular weight of 177.20 . The compound is solid in form .


Molecular Structure Analysis

The SMILES string of N-(3-hydroxyphenyl)cyclopropanecarboxamide is O=C(NC1=CC=CC(O)=C1)C2CC2 . This notation provides a way to represent the structure of the molecule in text format. The InChI key for the compound is BZSAIZDIEYYOBA-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

N-(3-hydroxyphenyl)cyclopropanecarboxamide is a solid substance . It has a melting point of 185°C . The predicted boiling point is approximately 422.8°C at 760 mmHg . The compound has a predicted density of approximately 1.4 g/cm3 and a predicted refractive index of n20D 1.68 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : Research has explored various synthesis methods for derivatives of cyclopropanecarboxamide. For instance, Feutrill and Mirrington (1973) described a key step in synthesizing 3-(2?-hydroxyphenyl)-2,3-dimethylcyclopent-ene from o-iodoanisole, although they did not directly synthesize cyclopropanecarboxamide derivatives (Feutrill & Mirrington, 1973).

  • Characterization of Derivatives : Özer et al. (2009) synthesized and characterized several N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, providing valuable insights into the molecular structure and properties of these compounds (Özer et al., 2009).

  • Crystal Structure Analysis : Studies such as those by Lu et al. (2021) have focused on the synthesis and crystal structure determination of specific cyclopropanecarboxamide derivatives, contributing to the understanding of their molecular configurations (Lu et al., 2021).

Potential Applications in Pharmacology

  • Anticancer Properties : Some derivatives of N-(3-hydroxyphenyl)cyclopropanecarboxamide have been studied for their antiproliferative activities against cancer cell lines. For example, Kauerová et al. (2016) explored the anticancer effect of novel nitro-substituted hydroxynaphthanilides, indicating the potential of these compounds as anticancer agents (Kauerová et al., 2016).

  • Pharmacological Activity Studies : Abbasi et al. (2014) synthesized N-(3-hydroxyphenyl) benzamide and its derivatives, evaluating their enzyme inhibition activities. Such studies are essential for understanding the pharmacological potential of these compounds (Abbasi et al., 2014).

Miscellaneous Applications

  • Corrosion Inhibition : Abu-Rayyan et al. (2022) investigated acrylamide derivatives as corrosion inhibitors in nitric acid solutions, demonstrating the versatility of these compounds in industrial applications (Abu-Rayyan et al., 2022).

  • Larvicidal Properties : Taylor et al. (1998) explored the larvicidal properties of certain cyclopropanecarboxamides, highlighting the potential use of these compounds in pest control (Taylor et al., 1998).

Safety and Hazards

The compound is classified as an eye irritant (Eye Dam. 1) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The safety precautions include avoiding eye contact and seeking medical attention if the compound gets in the eyes . It’s also classified as a combustible solid .

properties

IUPAC Name

N-(3-hydroxyphenyl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c12-9-3-1-2-8(6-9)11-10(13)7-4-5-7/h1-3,6-7,12H,4-5H2,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZSAIZDIEYYOBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=CC(=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30310164
Record name N-(3-hydroxyphenyl)cyclopropanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30310164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

52041-73-3
Record name NSC222611
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222611
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(3-hydroxyphenyl)cyclopropanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30310164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-hydroxyphenyl)cyclopropanecarboxamide
Reactant of Route 2
Reactant of Route 2
N-(3-hydroxyphenyl)cyclopropanecarboxamide
Reactant of Route 3
Reactant of Route 3
N-(3-hydroxyphenyl)cyclopropanecarboxamide
Reactant of Route 4
Reactant of Route 4
N-(3-hydroxyphenyl)cyclopropanecarboxamide
Reactant of Route 5
Reactant of Route 5
N-(3-hydroxyphenyl)cyclopropanecarboxamide
Reactant of Route 6
Reactant of Route 6
N-(3-hydroxyphenyl)cyclopropanecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.